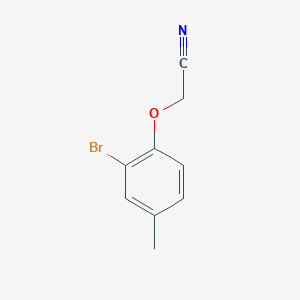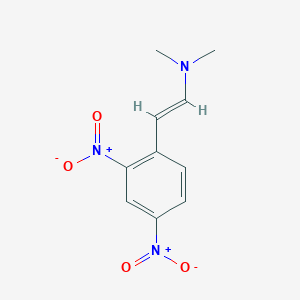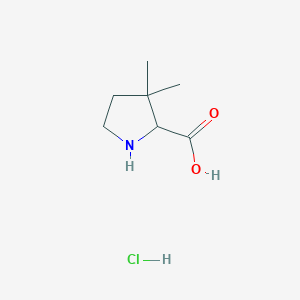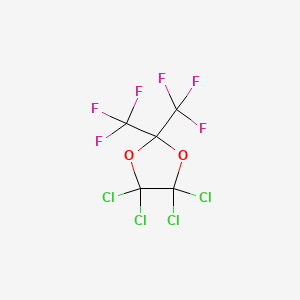
2,2-Bis(trifluoromethyl)tetrachloro-1,3-dioxolane
説明
科学的研究の応用
Copolymerization and Material Properties
- Copolymer Synthesis : Copolymers of tetrafluoroethylene and a derivative of 2,2-Bis(trifluoromethyl)tetrachloro-1,3-dioxolane, specifically 2,2-bis(trifluoromethyl)-4,5-difluoro-1,3-dioxole, have been synthesized in supercritical carbon dioxide. These copolymers show high yields and a range of molecular weights, with increasing glass transition temperatures based on composition (Michel et al., 2003).
- Polymerization of Novel Monomers : Synthesis of polymers using novel perfluorinated monomers, including derivatives of 1,3-dioxolane, has been explored. These polymers demonstrate advanced thermal stability and have potential as superior materials (Murotani et al., 2007).
Chemical Synthesis and Reactions
- Bismuth Compounds in Organic Synthesis : Bismuth(III) triflate has been used as a catalyst for the synthesis of 1,3-dioxolanes from carbonyl compounds, demonstrating a method that avoids using a Dean-Stark trap (Podgorski et al., 2010).
- Reactions of 2,2-bis-(trifluoromethyl)-1,3-oxazolidin-5-ones : Studies have revealed unexpected reactions of 2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-ones with hexafluoroacetone, resulting in various compounds including derivatives of 1,3-dioxolanes (Burger et al., 2002).
Environmental Applications
- Dielectric Gases for Electrical Insulation : Perfluorinated cyclic ethers, including derivatives of 1,3-dioxolane, have been evaluated as dielectric gases for electrical insulation. Their properties, such as high critical electric field strength, make them promising for use in insulation and refrigeration gases (Hösl et al., 2018).
Electrochemistry and Energy Storage
- Lithium-Sulfur Batteries : A study on lithium-sulfur batteries explored a hybrid electrolyte containing a derivative of 1,3-dioxolane. The research focused on the stability and performance of the electrolyte in these batteries (Yang et al., 2017).
Catalysis and Chemical Transformations
- Bismuth-Catalyzed Allylation of Dioxolanes : Bismuth trifluoromethanesulfonate was used as a catalyst for the allylation of dioxolanes, leading to the production of highly functionalized esters. This method is particularly significant due to its non-corrosiveness and potential for scalability (Spafford et al., 2008).
Safety and Hazards
2,2-Bis(trifluoromethyl)tetrachloro-1,3-dioxolane is classified as Acute Tox. 3 (Oral), Acute Tox. 3 (Dermal), Acute Tox. 3 (Inhalation), Skin Corr. 1B, Eye Dam. 1, STOT SE 3 . It is toxic if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage, and may cause respiratory irritation .
作用機序
Target of Action
This compound is a complex organofluorine molecule, and its specific biological targets may depend on the context of its use .
Mode of Action
It’s known to be used as a fluorine-based organic solvent for secondary batteries . This suggests that its mode of action might involve interactions with other chemical species in the battery, possibly influencing the movement of ions or electrons.
Biochemical Pathways
Given its use as a solvent in secondary batteries , it’s likely that its primary biochemical interactions occur in non-biological systems.
Pharmacokinetics
As a solvent used in industrial applications
Result of Action
As a solvent, its primary role is likely to facilitate the dissolution or dispersion of other substances .
Its primary known use is as a solvent in secondary batteries
特性
IUPAC Name |
4,4,5,5-tetrachloro-2,2-bis(trifluoromethyl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Cl4F6O2/c6-2(7)3(8,9)17-1(16-2,4(10,11)12)5(13,14)15 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNKMTZZWVFGES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(OC(O1)(C(F)(F)F)C(F)(F)F)(Cl)Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Cl4F6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



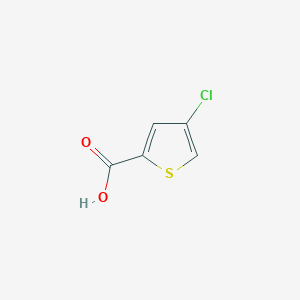




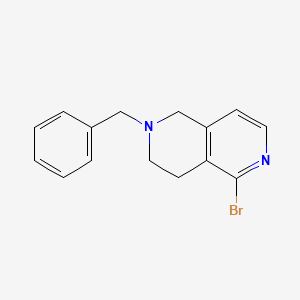
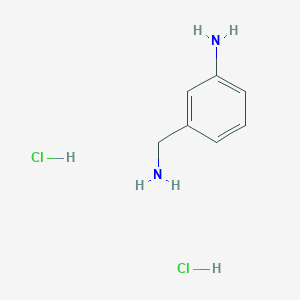
![[4-(2,5-Dimethylphenyl)piperazin-1-yl]-(1-pyrimidin-2-ylpiperidin-4-yl)methanone](/img/structure/B3037787.png)
![2-{1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole](/img/structure/B3037788.png)

